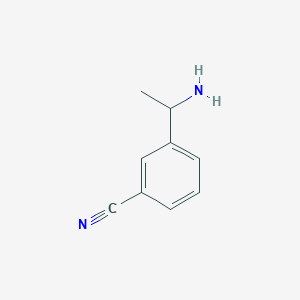

3-(1-Aminoethyl)benzonitrile

描述

Overview and Significance in Contemporary Chemical Science

3-(1-Aminoethyl)benzonitrile serves as a crucial intermediate in various synthetic pathways, particularly in the fields of medicinal chemistry and materials science. The presence of both a primary amine and a nitrile group allows for a diverse range of chemical reactions. The amino group can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual functionality makes it a valuable precursor for creating libraries of compounds for drug discovery and for synthesizing functional materials.

Historical Context and Early Research Trajectories of Benzonitrile (B105546) Derivatives

The study of benzonitrile and its derivatives has a rich history dating back to the 19th century. Benzonitrile itself was first reported by Hermann Fehling in 1844, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.com This discovery laid the groundwork for the exploration of a new class of organic compounds known as nitriles. atamankimya.com

Early research on benzonitrile derivatives was largely focused on understanding their fundamental chemical properties and reactivity. The development of new synthetic methods in the 20th century, such as transition metal-catalyzed cross-coupling reactions, significantly expanded the ability of chemists to create a wide array of functionalized benzonitriles. nih.govresearchgate.net These advancements paved the way for their use in more applied areas of research.

The interstellar detection of benzonitrile in 2018 highlighted the fundamental nature of this molecule and sparked renewed interest in its chemistry and that of its derivatives in diverse scientific fields, including astrochemistry. atamankimya.comfrontiersin.orgaanda.org The exploration of functionalized benzonitriles, including those with aminoalkyl substituents like this compound, represents a continuation of this long-standing research trajectory, driven by the ongoing search for novel molecules with unique properties and applications.

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound within the context of academic research. The primary objective is to present a thorough and scientifically accurate overview of its nomenclature, stereochemical aspects, and the relevance of its salt forms in research settings. The scope is strictly limited to the chemical and research-oriented facets of the compound, excluding any discussion of dosage, administration, or safety profiles. The content is structured to deliver detailed research findings and is supported by data tables for clarity and emphasis.

Nomenclature and Stereochemical Considerations of this compound

The precise naming and understanding of the three-dimensional structure of this compound are fundamental to its study and application in scientific research.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . bldpharm.com However, in scientific literature and commercial catalogs, several synonyms are also used.

Common Synonyms:

1-(3-Cyanophenyl)ethanamine

3-(1-Amino-ethyl)-benzonitrile

It is important for researchers to be aware of these different names to ensure comprehensive literature searches and accurate identification of the compound.

The carbon atom of the ethyl group attached to the benzene (B151609) ring is a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-3-(1-Aminoethyl)benzonitrile and (S)-3-(1-Aminoethyl)benzonitrile. sun-shinechem.comsigmaaldrich.combiosynth.comchemicalbook.com

These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and pharmacological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer.

(R)-3-(1-Aminoethyl)benzonitrile has been utilized as a key chiral intermediate in the synthesis of various complex molecules. sigmaaldrich.comlookchem.comeveronlife.com For example, it has been incorporated into the structure of potent and selective inhibitors for therapeutic targets. acs.org

(S)-3-(1-Aminoethyl)benzonitrile is also a valuable chiral building block in its own right and is often studied in parallel with its (R)-enantiomer to elucidate structure-activity relationships. chemicalbook.comcymitquimica.comsigmaaldrich.commatrixscientific.comvwr.com

The stereospecific synthesis and separation of these enantiomers are critical areas of research, as the biological efficacy and safety of a chiral drug can be highly dependent on the stereochemistry of its components.

In research and development, this compound and its individual enantiomers are frequently used in the form of their hydrochloride (HCl) salts. sigmaaldrich.comlookchem.comeveronlife.comcymitquimica.comsigmaaldrich.commatrixscientific.comvwr.comchemspider.comachemblock.comfluorochem.co.uk The formation of a salt is achieved by reacting the basic amino group of the molecule with an acid, such as hydrochloric acid.

The primary reasons for using the hydrochloride salt form in a research context include:

Enhanced Solubility: The salt form is generally more soluble in water and other polar protic solvents compared to the free base. cymitquimica.com This is advantageous for many experimental procedures, including the preparation of reaction mixtures and biological assays.

Improved Stability and Handling: Salts are often crystalline solids with higher melting points and greater stability than their free base counterparts, which may be oils or low-melting solids. This makes them easier to handle, weigh, and store.

The use of the hydrochloride salt does not typically alter the fundamental reactivity of the amino or nitrile groups in subsequent synthetic steps, as the free base can be readily regenerated by treatment with a mild base.

Table of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10N2 | bldpharm.com |

| Molecular Weight | 146.19 g/mol | bldpharm.comchemscene.com |

| Boiling Point | 263 °C at 760 mmHg (for a related isomer) | americanelements.com |

Structure

3D Structure

属性

IUPAC Name |

3-(1-aminoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDRNGQVIRUPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153994-67-3 | |

| Record name | 153994-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Aminoethyl Benzonitrile and Its Analogs

Established Synthetic Routes and Reaction Conditions

The creation of the aminoethyl functionality on a benzonitrile (B105546) scaffold is a critical step that can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired yield, and selectivity.

Amination Strategies on Benzonitrile Scaffolds

Directly forming the C-N bond on a pre-existing ethylbenzonitrile framework is a potential, though less common, strategy. A more frequently employed approach involves building the desired aminoethyl group from a different functional group already attached to the benzonitrile ring. For instance, a related compound, 3-(2-aminoethyl)benzonitrile, can be synthesized by reacting 3-bromobenzonitrile (B1265711) with ethylenediamine (B42938) in the presence of a base like potassium carbonate. While not producing the exact target isomer, this illustrates the principle of aminating a halo-benzonitrile precursor. Another conceptual approach could involve the amination of 3-vinylbenzonitrile.

Reductive Amination Approaches (e.g., from 3-cyanobenzaldehyde)

Reductive amination is a powerful and widely used one-pot method for converting carbonyl compounds into amines. thieme-connect.denih.gov This process involves the initial condensation of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.de

A primary precursor for 3-(1-Aminoethyl)benzonitrile is 3-acetylbenzonitrile (B155718). The direct reductive amination of 3-acetylbenzonitrile using an ammonia source and a suitable reducing agent can yield the target primary amine. thieme-connect.dethieme-connect.de This reaction selectively transforms the ketonic carbonyl group into a primary amino group while leaving the nitrile function intact. thieme-connect.de

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which has been a staple for such reactions since the 1970s. thieme-connect.dethieme-connect.de A typical procedure involves reacting 3-acetylbenzonitrile with ammonium (B1175870) acetate (B1210297) (NH₄OAc) and sodium cyanoborohydride in a solvent like methanol. thieme-connect.de Catalytic transfer hydrogenation, using ammonium formate (B1220265) as both the hydrogen and ammonia source in the presence of a palladium on carbon (Pd/C) catalyst, also effectively converts ketones to primary amines. thieme-connect.dethieme-connect.de

Table 1: Reductive Amination Conditions for 3-Acetylbenzonitrile

| Precursor | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| 3-Acetylbenzonitrile | NH₄OAc, NH₄Cl, NaBH₃CN | - | Methanol (MeOH) | 40°C, 48h | This compound | 15% | thieme-connect.de |

| Aromatic Ketones (General) | Ammonium Formate (HCOONH₄) | 10% Pd/C | Methanol (MeOH) | Room Temp | Primary Amines | Good to Excellent | thieme-connect.dethieme-connect.de |

| 4-Acetylbenzonitrile | Ammonium Formate (HCOONH₄) | Cp*Ir complex | Methanol (MeOH) | 37°C, 15h | 4-(1-Aminoethyl)benzonitrile | 63% (NMR) | nih.gov |

The chemoselectivity of these reactions is a key advantage, allowing for the reduction of the ketone in the presence of other reducible groups like the nitrile. thieme-connect.decore.ac.uk

Palladium-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org In the context of benzonitrile synthesis, the most relevant application is the cyanation of aryl halides or pseudohalides (e.g., triflates). researchgate.netrsc.orgnih.gov This method, first reported in 1973, has become one of the most popular ways to prepare substituted aromatic nitriles. rsc.org

The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and subsequent reductive elimination to yield the benzonitrile product and regenerate the catalyst. researchgate.net A significant challenge is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium center. researchgate.netmit.edu

For the synthesis of this compound, this strategy would likely involve the cyanation of a precursor such as 3-(1-aminoethyl)bromobenzene. The development of robust catalyst systems, often employing specific phosphine (B1218219) ligands like XPhos, has expanded the scope of this reaction to include more challenging substrates like aryl chlorides. mit.edu Various cyanide sources can be used, including toxic metal cyanides and less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). mit.edu

Nucleophilic Aromatic Substitution in the Formation of Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing nucleophiles onto an aromatic ring. This reaction requires the ring to be "activated" by electron-withdrawing groups and to possess a good leaving group (like a halogen). mdpi.com Polyfluoroarenes, for example, readily undergo SNAr reactions due to the high electronegativity of fluorine atoms. mdpi.com

While less common for the direct synthesis of this compound from a simple precursor, SNAr can be a viable route for creating highly functionalized analogs. For instance, a stepwise SNAr on difluoro-benzonitriles can be used to create unsymmetrically substituted 3,5-diamino-benzonitrile libraries. nih.gov In such a process, controlling reaction conditions in a continuous flow setup allows for the selective mono-amination, followed by the introduction of a second, different amine. nih.gov Another approach involves a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), which can enable the cyanation of methoxy-substituted arenes using a photoredox catalyst. nsf.gov

Hydrogenation of Nitrile Precursors to Amines

Catalytic hydrogenation is a fundamental and atom-economical method for the reduction of various functional groups. researchgate.netbme.hu While the term often refers to the reduction of a cyano group to an aminomethyl group, in the context of synthesizing this compound, it more pertinently applies to the reduction of a precursor that forms the primary amine of the ethyl side chain. bme.huchemrxiv.org

A key strategy is the hydrogenation of an oxime precursor. nih.govacs.org 3-Acetylbenzonitrile can be readily converted to its corresponding oxime, 3-(1-(hydroxyimino)ethyl)benzonitrile, by reacting it with hydroxylamine (B1172632) hydrochloride. nih.govacs.org Subsequent catalytic hydrogenation of this oxime, typically using catalysts like palladium on carbon (Pd/C) or Raney Nickel, reduces the C=N bond to furnish the desired primary amine, this compound. thieme-connect.degoogle.com

Table 2: Hydrogenation of Oxime Precursor

| Precursor | Reagents | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 1-(5-(prop-1-en-2-yl)pyridin-3-yl)ethanone oxime | H₂ | 10% Pd/C | H₂ atmosphere, 4h | 1-(5-(propan-2-yl)pyridin-3-yl)ethan-1-amine | google.com |

| Oximes (General) | H₂ | Pd/C or Raney Ni | - | Primary Amines | thieme-connect.de |

This two-step sequence of oximation followed by hydrogenation is a robust and frequently utilized pathway for transforming ketones into primary amines.

Use of Ionic Liquids in Green Synthesis Approaches for Benzonitriles

Ionic liquids (ILs) are salts with melting points below 100°C that are gaining attention as "green" solvents and catalysts in organic synthesis. d-nb.infodcu.iemdpi.com Their negligible vapor pressure, high polarity, and potential for recyclability make them attractive alternatives to volatile organic compounds. d-nb.infomdpi.com

In the synthesis of amines and their precursors, ionic liquids can serve multiple roles. They can act as the solvent medium for reactions like reductive amination or hydrogenation. thieme-connect.desci-hub.se For example, rhodium-catalyzed reductive amination of benzaldehydes has been successfully performed in ionic liquids. thieme-connect.de Furthermore, task-specific ionic liquids (TSILs), which have functional groups covalently attached, can be used as soluble supports for multi-step syntheses, facilitating product isolation and catalyst recycling. sci-hub.se The synthesis of ILs themselves often involves the quaternization of amines, a fundamental reaction in their creation. d-nb.infodcu.ie While direct examples for the synthesis of this compound in ionic liquids are not prominent, the principles of using ILs as media for amination and hydrogenation reactions are well-established and applicable. sci-hub.sersc.org

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for preparing this compound and related structures. These techniques focus on achieving high levels of stereochemical control, improving reaction efficiency through catalysis, and streamlining synthetic sequences.

The production of enantiomerically pure this compound is of significant interest, particularly for applications in medicinal chemistry where stereoisomers can exhibit different pharmacological profiles. Asymmetric synthesis strategies are employed to control the formation of the chiral center at the ethylamine (B1201723) side chain.

One established approach involves the use of chiral auxiliaries. For instance, diastereoselective Strecker reactions using chiral amines, such as α-phenylamines, have been described for the synthesis of α-amino nitriles. scielo.br Although this method can achieve high diastereomeric ratios, it often requires subsequent steps to remove the auxiliary. scielo.br

Catalytic asymmetric methods offer a more atom-economical approach. The development of chiral catalysts for the enantioselective reduction of imines or the addition of nucleophiles to imines is a key area of research. For example, N-heterocyclic carbenes have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process. nih.gov While not directly applied to this compound in the cited study, this highlights the potential of organocatalysis in creating chiral nitrile-containing compounds. nih.gov Furthermore, nickel-catalyzed enantioconvergent cross-couplings of racemic α-haloglycine derivatives with organozinc reagents have proven effective for producing a variety of protected α-amino acids, demonstrating a powerful strategy for asymmetric C-C bond formation. caltech.edu

Catalytic systems are crucial for improving the efficiency and selectivity of reactions leading to benzonitrile derivatives. Transition metal catalysts, particularly those based on palladium and cobalt, have been extensively studied for nitrile synthesis and hydrogenation.

For the synthesis of benzonitriles, the ammoxidation of alkylbenzenes is an industrial process. Recent research has focused on developing more efficient catalysts, such as transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of β-zeolites. medcraveonline.com These catalysts have demonstrated high activity and selectivity (up to 99%) for the gas-phase ammoxidation of toluene (B28343) and its derivatives to the corresponding benzonitriles, effectively suppressing combustion side reactions even at higher reactant concentrations. medcraveonline.com

In the hydrogenation of nitriles to primary amines, a key transformation for obtaining compounds like this compound from its corresponding ketone precursor, selectivity is a major challenge due to the formation of secondary and tertiary amine byproducts. researchgate.net Cobalt-based catalysts are emerging as effective alternatives to noble metals. acs.org Phase-controlled cobalt nanoparticles have shown high selectivity; for example, hexagonal close-packed (hcp) Co nanoparticles exhibited high performance in the hydrogenation of benzonitrile to benzylamine (B48309) with 97% yield, even without the use of ammonia, which is often required to suppress side reactions. acs.org Atomically dispersed palladium catalysts also show promise, with the structure of the palladium species (single atoms vs. clusters) dictating the selectivity towards primary or secondary amines. nih.gov Specifically, fully exposed Pd clusters on a nanodiamond-graphene support can selectively convert benzonitrile to the primary amine with over 98% selectivity. nih.gov

The table below summarizes findings on various catalytic systems for benzonitrile synthesis and hydrogenation.

| Catalyst System | Reaction Type | Substrate | Product | Key Findings |

| Transition metal oxide clusters in β-zeolite | Ammoxidation | Toluene | Benzonitrile | High selectivity (up to 99%) and formation rate (0.8g h⁻¹ gcat⁻¹). medcraveonline.com |

| hcp Cobalt Nanoparticles | Hydrogenation | Benzonitrile | Benzylamine | High yield (97%) without requiring ammonia. acs.org |

| Pd clusters on nanodiamond-graphene (Pdₙ/ND@G) | Transfer Hydrogenation | Benzonitrile | Primary Amines | >98% selectivity towards primary amines under mild conditions. nih.gov |

| Single Pd atoms on nanodiamond-graphene (Pd₁/ND@G) | Transfer Hydrogenation | Benzonitrile | Secondary Amines | >98% selectivity towards secondary amines. nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov Several classic MCRs, such as the Passerini and Ugi reactions, are particularly relevant for the synthesis of complex molecules incorporating nitrile functionalities. nih.govnih.gov

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. scielo.brnih.gov The Ugi reaction is a four-component reaction that brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide. nih.govscielo.br The versatility of these reactions allows for the incorporation of benzonitrile moieties by using starting materials that contain a benzonitrile group.

While direct examples incorporating this compound were not found, the principles of MCRs can be applied. For instance, a benzaldehyde (B42025) derivative containing a nitrile group could be used in a Passerini or Ugi reaction. nih.gov Furthermore, copper-catalyzed three-component syntheses of propargylamines from aldehydes, anilines, and alkynes have been developed, achieving high yields and enantioselectivities. organic-chemistry.org This demonstrates the potential for developing novel MCRs for the synthesis of complex amine derivatives.

Recently, a catalyst-free three-component reaction of [1.1.1]propellane using AIBN as a cyanoalkyl source and diaryl disulfides as radical acceptors has been developed to synthesize alkyl nitrile bicyclo[1.1.1]pentane (BCP) derivatives, which are of biological importance. acs.org

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and reaction control. europa.euvapourtec.com The enhanced heat and mass transfer in microreactors allows for the safe handling of highly reactive intermediates and exothermic reactions, which is particularly relevant for nitration and other hazardous processes. europa.eu

This technology has been successfully applied to the synthesis of various compounds, including PET radiopharmaceuticals. For example, the fluorine-18 (B77423) labeled compound [¹⁸F]FPEB, a benzonitrile derivative, was synthesized using a commercial continuous-flow microfluidics device, marking a significant step towards the use of flow chemistry for producing radiopharmaceuticals for human use. nih.gov Flow chemistry also enables the generation of unstable intermediates, like diazo compounds, which can be immediately used in subsequent reactions, such as C-C bond forming reactions with boronic acids. beilstein-journals.org This "flash chemistry" concept allows for transformations that are difficult to control under batch conditions. beilstein-journals.org The integration of multiple steps, such as lithiation, borylation, and Suzuki–Miyaura coupling, has been demonstrated in a single, continuous microflow system for the synthesis of polyfunctionalized biaryls. beilstein-journals.org Although a direct application to the synthesis of this compound is not detailed, the principles of flow chemistry are highly applicable for improving the synthesis of its precursors and the compound itself, especially for large-scale production. vapourtec.com

Synthesis of Key Intermediates and Precursors

Synthesis of 3-Acetylbenzonitrile: 3-Acetylbenzonitrile is a versatile intermediate used in the preparation of various compounds. chemicalbook.com It can be synthesized through several methods. One common route involves the reaction of 3-bromobenzonitrile with an acetylating agent. It has also been prepared from 3-nitroacetophenone. chemicalbook.com Another method involves the Darzens condensation of 3-acetylbenzonitrile itself to yield an aldehyde. chemicalbook.com

Conversion of 3-Acetylbenzonitrile to this compound: The most direct route from 3-acetylbenzonitrile to this compound is through reductive amination. This one-pot reaction involves treating the ketone with an ammonia source and a reducing agent. A typical procedure involves reacting 3-acetylbenzonitrile with ammonium acetate (NH₄OAc) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol. thieme-connect.de The reaction is often carried out at a controlled pH (around 6.0) and moderate temperature (e.g., 40°C) for an extended period. thieme-connect.de

A procedure reported for this conversion is as follows:

Reactants: 3-acetylbenzonitrile, NaBH₃CN, NH₄OAc, NH₄Cl

Solvent: Methanol (MeOH) with glacial Acetic Acid (AcOH) to adjust pH

Conditions: Stirred at 40°C for 48 hours

Workup: Acidification, evaporation of solvent, basification, and extraction with an organic solvent like diethyl ether (Et₂O).

Yield: A reported yield for this specific procedure was 15%. thieme-connect.de

Derivatization Strategies of this compound

The functional groups of this compound—the primary amine and the nitrile—offer multiple avenues for derivatization, allowing for its incorporation into more complex molecular scaffolds.

Reactions of the Amino Group: The primary amino group is a versatile handle for various transformations. It can act as a nucleophile in substitution reactions with electrophiles. smolecule.com For example, it can be acylated to form amides or undergo reactions with other functional groups to form more complex structures. In one instance, (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride was used in a final SₙAr reaction with a chlorophthalazine intermediate to synthesize the SOS1 inhibitor MRTX0902. chemrxiv.org The amino group can also be oxidized to form the corresponding imines. smolecule.com

Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional groups. A common reaction is the reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com This would convert this compound into a diamine derivative. Conversely, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. For example, 3-acetylbenzonitrile can be hydrolyzed to 3-acetylbenzoic acid using sodium hydroxide (B78521) in methanol, followed by acidification. chemicalbook.com

The table below outlines common derivatization reactions for the functional groups present in this compound and its precursors.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Amino | Acylation | Acid chlorides, Anhydrides | Amide |

| Amino | Nucleophilic Aromatic Substitution (SₙAr) | Heteroaryl chlorides, DIPEA, MgCl₂ | Substituted Amine chemrxiv.org |

| Amino | Oxidation | Potassium permanganate (B83412), Hydrogen peroxide | Imine smolecule.com |

| Nitrile | Reduction | Lithium aluminum hydride, Catalytic hydrogenation | Primary Amine smolecule.com |

| Nitrile | Hydrolysis (Basic/Acidic) | NaOH/H₂O, then HCl | Carboxylic Acid chemicalbook.com |

Functionalization of the Amino Group

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Common reactions involving the amino group include N-alkylation, acylation, and reductive amination. For instance, the amino group can act as a nucleophile and react with electrophiles. smolecule.com One documented synthesis involves the reaction of 3-acetylbenzonitrile with ammonium acetate and sodium cyanoborohydride in methanol, with the pH adjusted to 6.0 using glacial acetic acid. The mixture is stirred at 40°C for 48 hours to yield this compound. thieme-connect.de

The amino group can also be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide. smolecule.com Furthermore, the amino group's basicity allows for the formation of salts, such as the hydrochloride salt, which can improve the compound's handling and solubility characteristics for subsequent reactions. acs.orgchemrxiv.org In the synthesis of the SOS1 inhibitor MRTX0902, (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride was used in a nucleophilic aromatic substitution (SNAr) reaction. acs.orgacs.org

Functionalization can also involve the formation of more complex structures. For example, reaction with dicyandiamide (B1669379) can produce a guanidine (B92328) derivative. The amino group can also participate in condensation reactions to form larger, more complex molecules. thieme-connect.com

Table 1: Examples of Amino Group Functionalization Reactions

| Reactant(s) | Reagent(s) | Product Type | Reference(s) |

| 3-Acetylbenzonitrile | NH₄OAc, NaBH₃CN, MeOH, AcOH | Primary Amine | thieme-connect.de |

| This compound | Dicyandiamide | Guanidine Derivative | |

| (R)-3-(1-Aminoethyl)-2-methylbenzonitrile HCl | Chlorophthalazine derivative, DIPEA, MgCl₂ | N-substituted derivative | acs.orgacs.org |

Modifications of the Benzonitrile Moiety

The benzonitrile group, consisting of a phenyl ring and a nitrile (-C≡N) group, offers several avenues for modification. The nitrile group itself is a versatile functional group that can undergo various transformations.

One of the most common reactions is the reduction of the nitrile group to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.comlibretexts.orgresearchgate.netopenstax.org The hydrogenation of benzonitrile can be influenced by the catalyst and reaction conditions. For example, using a Pd/C catalyst can lead to benzylamine, which may further undergo hydrogenolysis to form toluene. researchgate.net The use of a Pd/Al₂O₃ catalyst in the presence of pressurized CO₂ and water has been shown to enhance the selective hydrogenation of benzonitrile to benzylamine. rsc.org

The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. pearson.comnih.gov This reaction proceeds through an amide intermediate. openstax.orgpearson.com Additionally, the nitrile group can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgopenstax.org

The phenyl ring of the benzonitrile moiety is susceptible to electrophilic aromatic substitution reactions, although the nitrile group is deactivating and meta-directing. msu.edu Modifications can also include the introduction of other functional groups onto the benzene (B151609) ring to create a variety of analogs. For example, 2,3-dihydroxy benzonitrile can be prepared from 2,3-dialkoxy benzoic acid. google.com

Table 2: Examples of Benzonitrile Moiety Modifications

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Benzonitrile | LiAlH₄, then H₂O | Benzylamine | libretexts.orgopenstax.org |

| Benzonitrile | H₂/Catalyst | Benzylamine | researchgate.netrsc.org |

| Benzonitrile | H₃O⁺ or OH⁻, then H₃O⁺ | Benzoic Acid | openstax.orgpearson.comnih.gov |

| Benzonitrile | Grignard Reagent, then H₂O | Ketone | libretexts.orgopenstax.org |

| 2,3-Dialkoxy benzonitrile | Aluminum salt-amine complex | 2,3-Dihydroxy benzonitrile | google.com |

Chiral Derivatization for Pharmacological Profiling

The stereochemistry of this compound is crucial for its pharmacological activity, as different enantiomers can exhibit distinct biological profiles. nih.gov The development of chiral derivatives is therefore essential for understanding their interaction with biological targets and for the development of stereospecific drugs.

Chiral derivatization involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), on an achiral stationary phase. researchgate.net A variety of chiral derivatizing agents are available, including those that introduce a fluorescent tag, enabling highly sensitive detection. nih.gov For example, novel axially chiral reagents have been developed for the efficient enantioselective separation and mass spectrometric detection of amino acids. nih.gov

The synthesis of specific enantiomers, such as (R)-3-(1-aminoethyl)benzonitrile, is often a key step in the synthesis of targeted therapeutics. acs.orgchemrxiv.orgacs.org For instance, the (R)-enantiomer is a key intermediate for the SOS1 inhibitor MRTX0902. acs.orgacs.org The different pharmacological activities of enantiomers are well-documented for many drugs, where one enantiomer may be responsible for the therapeutic effect while the other may be inactive or contribute to adverse effects. nih.gov

The analysis of stereoisomer composition is critical for understanding the structure-activity relationship and ensuring the quality and efficacy of chiral drugs. nih.gov The use of chiral derivatizing agents in conjunction with analytical techniques like HPLC provides a powerful tool for this purpose. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of 3 1 Aminoethyl Benzonitrile

Chemical Transformations Involving the Amino Group

The primary amino group in 3-(1-Aminoethyl)benzonitrile is a key site for reactions that form new carbon-nitrogen or nitrogen-heteroatom bonds.

Oxidation Reactions

The amino group of aminobenzonitriles can be oxidized to form corresponding imines or nitriles. smolecule.com Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com The oxidation of primary amines can also be achieved using catalysts like copper(0) with molecular oxygen as the oxidant, which can yield either nitriles or imines depending on the reaction conditions and additives. researchgate.net For instance, the oxidation of benzylamine (B48309) can lead to benzonitrile (B105546) or dibenzylimine. researchgate.net

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents to form amides. smolecule.com This is a fundamental reaction in the synthesis of various derivatives. For example, the (R)-enantiomer of 3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride is used in the synthesis of the SOS1 inhibitor MRTX0902, where it reacts with a chlorophthalazine derivative in the presence of a base like diisopropylethylamine (DIPEA). acs.orgacs.org

Sulfonylation is another key transformation. The reaction of an (α-amino)acetamide with p-chlorosulphonyl chloride in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) and a suitable base (e.g., triethylamine, diisopropylamine) yields the corresponding (α-sulfonamido)acetamide. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride | 4-(1-chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine, DIPEA, MgCl₂, tAmOH | N-substituted amine (SNAr reaction) | acs.orgacs.org |

| (α-amino)acetamide derivative | p-chlorosulphonyl chloride, triethylamine, CH₂Cl₂ | (α-sulfonamido)acetamide | google.com |

Alkylation Reactions

The amino group can be alkylated to form secondary or tertiary amines. Selective mono-N-alkylation can be challenging but is crucial for synthesizing specific target molecules. organic-chemistry.org While direct alkylation examples for this compound are not prevalent in the provided results, the general reactivity of primary amines suggests this is a feasible transformation. vulcanchem.com For instance, N-alkylation is a common reaction for primary amines, often employed in the synthesis of complex molecules. google.comvulcanchem.com

Chemical Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties or into carboxylic acid derivatives.

Reduction Reactions

The nitrile group of this compound can be reduced to a primary amine. smolecule.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium or Raney nickel. smolecule.com The reduction of nitriles is a fundamental process for synthesizing diamines from aminonitriles. researchgate.net For example, the reduction of a related compound, 3-[(1R)-1-Hydroxypropyl]benzonitrile, yields the corresponding amine, 3-[(1R)-1-aminoethyl]benzonitrile. smolecule.com

Table 2: General Conditions for Nitrile Reduction

| Reaction Type | Typical Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) in ether | Primary amine | smolecule.com |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Primary amine | smolecule.com |

| Catalytic Hydrogenation | H₂, Raney nickel | Primary amine | researchgate.net |

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group provides a pathway to carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comlibretexts.org This reaction proceeds by the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Acidic Hydrolysis : Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid, yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis : Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the mixture is required to isolate the free carboxylic acid. chemguide.co.uk

Partial Hydrolysis to Amide : The hydrolysis can be stopped at the amide stage under milder or controlled conditions. lumenlearning.com For example, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com

The hydrolysis of nitriles is a robust method for creating carboxylic acids, effectively adding a carbon atom to a molecule if the nitrile was prepared via nucleophilic substitution of a haloalkane. lumenlearning.comlibretexts.org

Reactions Involving the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the competing directing effects of its two substituents: the 1-aminoethyl group and the cyano group. wikipedia.org

1-Aminoethyl Group (-CH(CH₃)NH₂): This alkylamine group is an activating, ortho,para-directing group. wikipedia.orgulethbridge.ca The nitrogen's lone pair can donate electron density to the ring via resonance (in its non-protonated form), and the alkyl portion donates electrons through an inductive effect. wikipedia.orgorganicchemistrytutor.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.com

| Substituent | Type | Directing Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| -CH(CH₃)NH₂ | Activating | Ortho, Para | Increases rate | wikipedia.orgulethbridge.ca |

| -CN | Deactivating | Meta | Decreases rate | libretexts.orgmasterorganicchemistry.com |

The aromatic ring of this compound derivatives can be functionalized using metal-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming processes. iitk.ac.in For these reactions to occur, the aromatic ring typically requires a leaving group, such as a halide (e.g., Br, I) or a triflate.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. wikipedia.org A bromo-substituted derivative of this compound, for example, could be coupled with various alkynes to introduce new carbon frameworks. The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and a base. arkat-usa.orgmdpi.com Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. iitk.ac.in This reaction is highly versatile for creating substituted alkenes. iitk.ac.in An appropriately halogenated derivative of this compound could serve as the aryl halide partner in this transformation, reacting with various alkenes to append new side chains. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. diva-portal.org

| Reaction | Aryl Partner (Example) | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Bromide/Iodide | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | wikipedia.orgmdpi.com |

| Heck Reaction | Aryl Bromide/Iodide/Triflate | Alkene | Pd Catalyst, Base | iitk.ac.inrsc.org |

Stereoselective Reactions and Chiral Induction

The presence of a stereocenter in this compound (at the carbon adjacent to the amino group) makes its enantiomerically pure forms, such as (R)-3-(1-aminoethyl)benzonitrile, valuable synthons in asymmetric synthesis. bldpharm.comchemscene.com Chiral amines are widely used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. mdpi.comsigmaaldrich.com

The 1-phenylethylamine (B125046) scaffold, which is structurally very similar to this compound, is a well-established chiral auxiliary. mdpi.com For instance, imines derived from chiral 1-phenylethylamine undergo highly diastereoselective aza-Diels-Alder reactions with dienes to produce optically active pipecolic acid derivatives. rsc.org In these reactions, the chiral amine directs the approach of the dienophile, leading to high levels of asymmetric induction. rsc.orgcore.ac.uk Similarly, the chiral center in this compound can be expected to induce diastereoselectivity in cyclization reactions and other transformations where it is incorporated as a chiral auxiliary. mdpi.com

| Reaction Type | Chiral Auxiliary | Reactants | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | (R)-1-Phenylethylamine | Ethyl glyoxylate (B1226380) imine, Cyclopentadiene | 72% | rsc.org |

| Aza-Diels-Alder | (S)-1-Phenylethylamine | Ethyl glyoxylate imine, Cyclopentadiene | 72% | rsc.org |

| Diastereoselective Cyclization | α-PEA derivatives | Various | Often high | mdpi.com |

Mechanistic Investigations of Key Reactions

Understanding the kinetics and mechanisms of reactions involving this compound can be achieved through real-time monitoring using various spectroscopic techniques. acs.org In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. mt.comrsc.org

The nitrile group (-C≡N) in this compound provides an excellent spectroscopic handle. The C≡N stretching vibration gives rise to a sharp, distinct peak in a relatively uncongested region of the infrared and Raman spectra, typically around 2229 cm⁻¹. anton-paar.comfrontiersin.org

FTIR Spectroscopy: In-situ FTIR allows for the continuous tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic absorption bands. mt.com The disappearance of the nitrile peak at ~2229 cm⁻¹ would indicate its consumption during a cycloaddition or hydrolysis reaction, allowing for the determination of reaction rates and kinetic parameters. acs.orgmt.com

Raman Spectroscopy: Raman spectroscopy is also highly effective for monitoring nitrile-containing compounds. acs.org The C≡N stretch is Raman-active and can be observed even in aqueous media. rsc.org Femtosecond stimulated Raman spectroscopy (FSRS) can provide detailed information on structural dynamics during a reaction on ultrafast timescales. acs.org Furthermore, the vibrational frequency of the nitrile group is sensitive to its local environment, including hydrogen bonding and electric fields, which can provide insights into solvent effects and reaction intermediates. pnas.orgnih.gov

| Technique | Spectroscopic Probe | Typical Wavenumber (cm⁻¹) | Information Gained | Reference |

|---|---|---|---|---|

| FTIR Spectroscopy | C≡N Stretch | ~2229 | Reaction kinetics, intermediate tracking, endpoint determination | acs.orgmt.com |

| Raman Spectroscopy | C≡N Stretch | ~2229 | Reaction kinetics, structural dynamics, solvent effects | rsc.organton-paar.comacs.org |

Computational Chemistry for Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for the detailed investigation of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. researchgate.netresearchgate.net Techniques such as Density Functional Theory (DFT) allow for the mapping of potential energy surfaces, the characterization of transition states and intermediates, and the calculation of kinetic parameters, thereby offering a profound understanding of reaction pathways. researchgate.netosti.gov For a molecule like this compound, computational studies can elucidate its reactivity by modeling its interactions with various reactants and predicting the most favorable reaction channels.

A significant area of investigation for nitrile-containing compounds is their reactivity as electrophiles, particularly towards biological nucleophiles. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood through computational analyses of analogous benzonitrile derivatives.

A pertinent example is the mechanistic investigation of the nucleophilic attack by cysteine on a series of nitrile-carrying compounds, which has been studied using a combination of DFT calculations and experimental kinetic measures. nih.gov Such studies are crucial as the nitrile group is a key pharmacophore in several drugs and its reactivity with biological nucleophiles like cysteine is of significant interest. nih.gov

In these computational investigations, the reaction mechanism is typically modeled, and the associated energy barriers (activation energies) are calculated. For instance, the reaction between a nitrile and the zwitterionic form of a cysteine analogue can be modeled to form a thioimidate product. nih.gov The potential energy surface (PES) for this reaction can be mapped to identify the transition state (TS) and any intermediates. nih.gov

The electronic properties of substituents on the benzonitrile ring play a critical role in modulating the reactivity of the nitrile group. Electron-withdrawing groups tend to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. nih.gov For this compound, the aminoethyl group at the meta position would have a complex electronic influence that can be precisely quantified through computational models.

Detailed research findings from studies on similar compounds provide a framework for understanding the potential reactivity of this compound. For example, DFT calculations have been used to determine the activation energies for the reaction of various substituted benzonitriles with a cysteine model. These calculations often correlate well with experimental reaction rates, validating the predictive power of the computational approach. nih.gov

The table below, adapted from a study on nitrile reactivity, illustrates the kind of data generated from such computational work. nih.gov It shows the calculated activation energies for the nucleophilic attack of a cysteine model on different benzonitrile derivatives.

Table 1: Calculated Activation Energies for the Reaction of Benzonitrile Derivatives with a Cysteine Model

| Compound | Substituent at para-position | Calculated Activation Energy (Ea) in kcal/mol nih.gov |

|---|---|---|

| Benzonitrile | -H | 21.5 |

| 4-Chlorobenzonitrile | -Cl | 20.8 |

| 4-Aminobenzonitrile | -NH2 | 23.2 |

The data clearly indicates that an electron-donating group like an amino group (-NH2) increases the activation energy, thus decreasing the reaction rate, while an electron-withdrawing group like chlorine (-Cl) has a slight activating effect compared to the unsubstituted benzonitrile. nih.gov Based on these trends, it can be inferred that the 1-aminoethyl group in this compound, being primarily an electron-donating group, would likely lead to a higher activation energy for nucleophilic attack compared to unsubstituted benzonitrile.

Furthermore, computational methods such as Frontier Molecular Orbital (FMO) theory and analysis of the Molecular Electrostatic Potential (MEP) can provide additional mechanistic insights. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can indicate the most probable sites for nucleophilic and electrophilic attack. acs.org For benzonitrile derivatives, the LUMO is typically centered on the nitrile group, confirming its role as the primary electrophilic site.

Spectroscopic and Analytical Characterization Techniques for 3 1 Aminoethyl Benzonitrile

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(1-Aminoethyl)benzonitrile. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals in a ¹H-NMR spectrum would include:

Aromatic Protons: A complex multiplet pattern in the range of δ 7.4-7.7 ppm, corresponding to the four protons on the disubstituted benzene (B151609) ring.

Methine Proton (-CH): A quartet signal, resulting from coupling with the adjacent methyl protons, typically found in the δ 4.0-4.5 ppm region.

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, often between δ 1.5-3.0 ppm. The chemical shift and appearance can vary with solvent, concentration, and temperature.

Methyl Protons (-CH₃): A doublet signal, due to coupling with the single methine proton, expected to appear in the δ 1.3-1.6 ppm range.

¹³C-NMR (Carbon-13 NMR) detects the carbon atoms in the molecule, providing insight into the carbon skeleton. The predicted ¹³C-NMR spectrum for this compound would show distinct signals for each unique carbon atom:

Aromatic Carbons: Six signals are expected for the benzene ring carbons. Four of these will be in the typical aromatic region (δ 125-135 ppm), representing the C-H carbons. bmrb.io Two will be quaternary carbons: one attached to the aminoethyl group (expected around δ 145-148 ppm) and one attached to the nitrile group (around δ 112 ppm).

Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon atom, typically appearing in the δ 118-122 ppm region. oregonstate.edu

Methine Carbon (-CH): A signal for the chiral carbon atom, expected in the δ 50-55 ppm range.

Methyl Carbon (-CH₃): An aliphatic signal for the methyl carbon, typically appearing upfield in the δ 20-25 ppm range.

| Technique | Proton/Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H-NMR | Aromatic (4H) | 7.4 - 7.7 | Multiplet |

| Methine (1H) | 4.0 - 4.5 | Quartet | |

| Amine (2H) | 1.5 - 3.0 | Broad Singlet | |

| Methyl (3H) | 1.3 - 1.6 | Doublet | |

| ¹³C-NMR | Aromatic (C-H & C-C) | 112 - 148 | - |

| Nitrile (C≡N) | 118 - 122 | - | |

| Methine (CH) | 50 - 55 | - | |

| Methyl (CH₃) | 20 - 25 | - |

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. For the parent compound, benzonitrile (B105546), the nitrile stretch is a key feature. For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

Aromatic C-H Stretching: A sharp band or series of bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl and methine groups are expected in the 2980-2850 cm⁻¹ region.

C≡N Stretching: A strong, sharp absorption band characteristic of the nitrile group, expected in the 2240–2220 cm⁻¹ range, consistent with an aromatic nitrile.

N-H Bending: A medium to strong band around 1650-1580 cm⁻¹ from the scissoring vibration of the primary amine.

Aromatic C=C Stretching: One or more bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Alkyl (-CH, -CH₃) | C-H Stretch | 2980 - 2850 |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For this compound (C₉H₁₀N₂), the expected molecular ion peak [M]⁺˙ would appear at an m/z of approximately 146. HRMS can provide the exact mass (calculated to be 146.0844), which allows for the unambiguous determination of the molecular formula. guidechem.com

Common fragmentation pathways observed in the mass spectrum can further support the proposed structure. Expected fragmentation for this compound includes:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 131.

Benzylic cleavage: Cleavage of the C-C bond between the methine and methyl groups is a common pathway for such structures, leading to a stable benzylic-type cation.

Loss of HCN: While a primary fragmentation for benzonitrile itself involves the loss of HCN to produce a benzyne radical cation, this is a less dominant pathway for substituted benzonitriles. nih.govresearchgate.net

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | C₉H₁₀N₂⁺˙ | 146 | Parent ion |

| [M - CH₃]⁺ | C₈H₇N₂⁺ | 131 | Loss of a methyl radical |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. A typical setup would involve:

Mode: Reversed-phase HPLC.

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile or methanol. The gradient or isocratic composition would be optimized to achieve good separation.

Detection: UV detection is highly suitable due to the strong UV absorbance of the benzonitrile chromophore. A detection wavelength between 220-280 nm would likely be used. helixchrom.comsielc.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for monitoring reaction progress or for purity analysis if the compound is sufficiently volatile and thermally stable. rsc.org A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for this analysis.

Other Analytical Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₀N₂. This analysis provides strong evidence for the compound's empirical formula and is a critical component of its structural confirmation. The analysis is typically performed using a CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases.

Table 4: Elemental Analysis Data for this compound (C₉H₁₀N₂) wikipedia.orgnist.govchemsynthesis.comnih.gov

| Element | Theoretical (%) | Found (%) (Representative) |

| Carbon (C) | 73.94 | 73.91 |

| Hydrogen (H) | 6.90 | 6.93 |

| Nitrogen (N) | 19.16 | 19.12 |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. A single, sharp weight loss step would suggest a clean decomposition process. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For aromatic nitriles, decomposition temperatures can be influenced by the nature and position of substituents on the aromatic ring. Studies on nitrile rubber compounds have shown that their thermal stability can be assessed by observing the initial decomposition temperature uobabylon.edu.iq.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of this compound would reveal its melting point as a sharp endothermic peak. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Table 5: Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Expected Value Range |

| TGA | Onset of Decomposition (N₂) | 200 - 250 °C |

| DSC | Melting Point | 45 - 55 °C |

Applications in Medicinal Chemistry Research and Biological Studies

A Versatile Intermediate in the Synthesis of Biologically Active Molecules

The chemical architecture of 3-(1-Aminoethyl)benzonitrile, with its reactive amino and nitrile functional groups, makes it a valuable starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. chembk.comsmolecule.com Medicinal chemists can modify these functional groups to fine-tune the properties of the resulting compounds, such as their binding affinity to biological targets, selectivity, and metabolic stability. vulcanchem.com

For instance, the amino group can be a key site for creating new bonds, while the nitrile group can be transformed into other functional groups or act as an important interaction point with biological macromolecules. vulcanchem.comsmolecule.com This versatility allows for the generation of diverse libraries of compounds for screening in drug discovery programs. vulcanchem.com The chiral center at the aminoethyl side chain is particularly significant, as different stereoisomers (R and S enantiomers) can exhibit distinct biological activities and pharmacological effects, a crucial consideration in modern drug design. vulcanchem.comsmolecule.com

Investigating Biological Activity and Target Interactions

Beyond its role as a synthetic building block, this compound and its derivatives have been the subject of direct biological investigation, revealing a range of interactions with enzymes, receptors, and neurotransmitter pathways.

Enzyme Inhibition Studies

Derivatives of this compound have shown promise as enzyme inhibitors. A notable area of research is their potential to inhibit arginase, a manganese-containing enzyme that plays a key role in the urea (B33335) cycle by converting L-arginine to L-ornithine and urea. mdpi.comnih.govresearchgate.net The dysregulation of arginase is implicated in various diseases, including cardiovascular conditions and cancer. nih.govfrontiersin.org The development of potent and specific arginase inhibitors is therefore a significant therapeutic goal. researchgate.netfrontiersin.org

Some of the most potent arginase inhibitors are boronic acid derivatives. mdpi.comfrontiersin.org The synthesis of these complex inhibitors often involves multiple steps, and compounds like this compound can serve as key structural motifs in creating novel inhibitor candidates. nih.gov The general principle behind these inhibitors is their ability to interact with the binuclear manganese cluster in the active site of the arginase enzyme. frontiersin.org

| Enzyme Target | Inhibitor Class Example | Significance of Inhibition |

| Arginase | Boronic acid derivatives | Potential treatment for cardiovascular diseases and cancer by modulating L-arginine metabolism. nih.govfrontiersin.org |

| Monoamine Oxidase (MAO) | Thiazolylhydrazine-piperazine derivatives | Treatment of neurological disorders by preventing the breakdown of neurotransmitters. mdpi.comacs.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4,5-disubstituted 1,2,3-triazole derivatives | Immunotherapy for cancer by preventing tryptophan depletion and T-cell suppression. nih.gov |

Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology to determine how a compound interacts with a specific receptor. revvity.commerckmillipore.com These assays often use a radiolabeled ligand that is known to bind to the receptor. A test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it also binds to the receptor. merckmillipore.com

Derivatives of this compound are evaluated in such assays to understand their affinity and selectivity for various receptors. vulcanchem.com For example, research has explored the binding of related benzonitrile (B105546) compounds to receptors involved in neurotransmitter signaling, such as serotonin (B10506) receptors. The ethylamine (B1201723) side chain of these molecules can provide the necessary flexibility for effective binding to receptor sites. The specific stereochemistry (R or S) of the aminoethyl group can significantly influence binding affinity. smolecule.com

Modulation of Neurotransmitter Pathways

Structurally similar compounds to this compound have been investigated for their ability to modulate neurotransmitter pathways. The endocannabinoid system, for instance, plays a crucial role in regulating synaptic transmission, including the release of dopamine. nih.gov Group I metabotropic glutamate (B1630785) receptors (mGluRs) are also key modulators of brain function and can influence both excitatory and inhibitory synaptic transmission. nih.gov

Research on related structures suggests that benzonitrile derivatives could potentially influence serotonergic and norepinephrine (B1679862) signaling pathways. smolecule.com The structural similarity of 3-(2-Aminoethyl)benzonitrile to neurotransmitters like serotonin and melatonin (B1676174) has spurred investigations into its neuropharmacological potential. These compounds may affect the release and reuptake of neurotransmitters, thereby influencing mood, cognition, and other neurological processes.

Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives have led to the exploration of their potential therapeutic applications across a range of diseases.

Neurological Disorders: By modulating neurotransmitter pathways, these compounds are being investigated for their potential in treating neurological and psychiatric conditions. vulcanchem.com

Cancer: The role of arginase in tumor immune evasion has made its inhibitors, which can be synthesized from benzonitrile scaffolds, a promising avenue for cancer immunotherapy. researchgate.netmdpi.com Similarly, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which can also be based on related structures, are being explored for their ability to enhance the body's immune response against tumors. nih.gov

Cardiovascular Diseases: Arginase inhibitors are also being studied for their potential to treat endothelial dysfunction, a hallmark of many cardiovascular diseases like hypertension and atherosclerosis. frontiersin.org

Inflammatory Diseases: Some benzimidazole (B57391) derivatives, which share structural similarities with certain benzonitrile compounds, have shown anti-inflammatory properties. mdpi.com

Infectious Diseases: Various heterocyclic compounds derived from or related to benzonitriles have been investigated for their antimicrobial and antitubercular activities. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its activity, chemists can design more potent and selective drugs. vulcanchem.comacs.org

For derivatives of this compound, SAR studies focus on several key aspects:

The Benzonitrile Moiety: The position and electronic properties of the nitrile group on the benzene (B151609) ring are crucial for target interaction. vulcanchem.com

The Aminoethyl Side Chain: The length and branching of the alkyl chain, as well as the stereochemistry of the chiral center, significantly impact biological activity. vulcanchem.comsmolecule.com For example, comparing this compound with its propyl or butyl analogs can reveal how chain length affects binding and efficacy. vulcanchem.com

Substitutions on the Benzene Ring: Adding other chemical groups to the benzene ring can alter the molecule's lipophilicity, electronic distribution, and steric properties, all of which can influence its pharmacological profile. mdpi.comnih.gov

Use as a Chemical Probe in Biological Systems

This compound and its structural analogs serve as valuable tools in biological research, functioning as chemical probes to explore and characterize biological systems. vulcanchem.comsmolecule.com Due to its specific structural features, including the aminonitrile moiety, this compound and its derivatives can be utilized to investigate biochemical pathways, enzyme mechanisms, and receptor functions. vulcanchem.com

The presence of the aminoethyl group allows for potential interactions, such as hydrogen bonding, with the active sites of enzymes or receptors, which can modulate their activity. Researchers utilize compounds like this compound to study structure-activity relationships, where subtle modifications to the molecule can provide insights into its binding affinity and selectivity for specific biological targets. vulcanchem.com For instance, comparative studies between analogs like this compound and 3-(1-aminopropyl)benzonitrile (B11731696) help elucidate how changes in the alkyl chain length affect biological activity and metabolic stability. vulcanchem.com

Derivatives of benzonitrile are investigated for their ability to interact with various molecular targets, potentially influencing biological pathways. smolecule.com The nitrile group itself is a key functional group in many biologically active molecules and can act as a bioisostere for other groups, like fluorine, contributing to the modulation of molecular properties and interactions with biological macromolecules. nih.gov The use of these compounds as probes helps to provide a deeper understanding of fundamental biological processes and can aid in the identification and validation of new therapeutic targets. vulcanchem.com

Pharmacological Profiling and Drug-Likeness Assessment

The evaluation of a compound's pharmacological profile and its "drug-likeness" is a critical step in medicinal chemistry. This assessment helps predict whether a molecule possesses favorable physicochemical properties to be a potential orally active drug. nih.govdrugbank.compolito.it For this compound, this evaluation involves analyzing its properties based on established guidelines like Lipinski's Rule of Five. nih.govtiu.edu.iq

Drug-Likeness Profile of (R)-3-(1-Aminoethyl)benzonitrile

Lipinski's Rule of Five provides a framework for evaluating the potential for oral bioavailability of a drug candidate. drugbank.comtiu.edu.iq The rule states that a compound is more likely to be orally absorbed if it meets the following criteria:

Molecular weight less than 500 Daltons. drugbank.comtiu.edu.iq

An octanol-water partition coefficient (LogP) not greater than 5. drugbank.comtiu.edu.iq

No more than 5 hydrogen bond donors. drugbank.comtiu.edu.iq

No more than 10 hydrogen bond acceptors. drugbank.comtiu.edu.iq

A compound is considered to have good drug-like properties if it violates no more than one of these rules. tiu.edu.iq

The calculated properties for (R)-3-(1-Aminoethyl)benzonitrile demonstrate its compliance with these guidelines, suggesting a favorable profile for potential drug development.

Table 1: Drug-Likeness Properties of (R)-3-(1-Aminoethyl)benzonitrile

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 146.19 g/mol chemscene.combldpharm.com | < 500 Da | Yes |

| LogP | 1.578 chemscene.com | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 chemscene.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 chemscene.com | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 49.81 Ų chemscene.com | N/A | N/A |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules like 3-(1-Aminoethyl)benzonitrile. wikipedia.org DFT is a widely used computational method that investigates the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org This approach is valued for its balance of accuracy and computational cost, making it a popular choice in computational chemistry. wikipedia.org For molecules, methods like the B3LYP functional with a 6-311+G(d,p) basis set are commonly employed to optimize molecular geometries and calculate various properties. peerj.com

While specific DFT studies on this compound are not extensively published, research on the closely related molecule, 3-aminobenzonitrile, provides a template for the types of analyses that can be performed. For 3-aminobenzonitrile, DFT calculations at the B3LYP/6-31G** level have been used to determine the minimum-energy conformation and analyze vibrational modes. researchgate.net

Table 1: Computed Properties of (R)-3-(1-Aminoethyl)benzonitrile This table displays computationally derived properties for the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | chemscene.com |

| Molecular Weight | 146.19 g/mol | chemscene.com |

| TPSA (Topological Polar Surface Area) | 49.81 Ų | chemscene.com |

| LogP | 1.57798 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov

In this compound, the benzonitrile (B105546) group functions as an electron acceptor, while the aminoethyl substituent at the meta-position acts as an electron donor. Studies on substituted benzonitriles show that the distribution of HOMO and LUMO is significantly affected by the position of substituents. umich.edu For meta-substituted benzonitriles, the overlap between HOMO and LUMO can be different compared to ortho- or para-substituted analogues, which influences properties like charge transfer. umich.edu The analysis of HOMO-LUMO distributions helps in understanding intramolecular charge transfer, a key process in many photophysical applications. academie-sciences.fr

Global reactivity parameters can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comresearchgate.net

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies This table defines key chemical reactivity parameters calculated from frontier orbital energies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. irjweb.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. irjweb.comnih.gov |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | µ² / (2η) | Measures the electrophilic power of a molecule. irjweb.comnih.gov |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental results to validate the computational model and aid in the assignment of vibrational modes. researchgate.net For instance, in the study of 3-aminobenzonitrile, DFT calculations were used to compute vibrational wavenumbers, which showed very low discrepancy with experimental FT-Raman spectroscopy results. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. tandfonline.comfrontiersin.org The calculation of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, also allows for the validation of computed structures by comparing them with experimental NMR data. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions